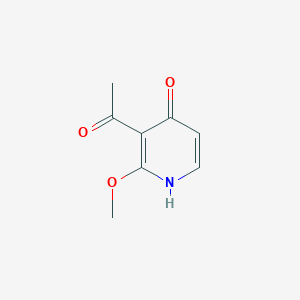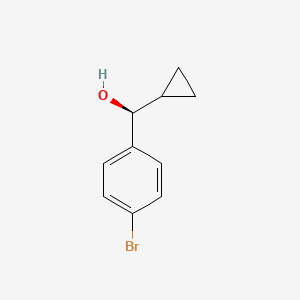
(S)-(4-bromophenyl)(cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(4-bromophenyl)(cyclopropyl)methanol is a chemical compound with the molecular formula C10H11BrO It is characterized by the presence of a bromophenyl group and a cyclopropyl group attached to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-bromophenyl)(cyclopropyl)methanol typically involves the reaction of 4-bromobenzaldehyde with cyclopropylmethanol in the presence of a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, facilitating the nucleophilic attack on the aldehyde. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(4-bromophenyl)(cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 4-bromobenzophenone or 4-bromobenzaldehyde.
Reduction: Formation of (S)-phenyl(cyclopropyl)methanol.
Substitution: Formation of (S)-(4-aminophenyl)(cyclopropyl)methanol or (S)-(4-thiophenyl)(cyclopropyl)methanol.
Aplicaciones Científicas De Investigación
(S)-(4-bromophenyl)(cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-(4-bromophenyl)(cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-(4-bromophenyl)(cyclopropyl)methanol
- (S)-(4-chlorophenyl)(cyclopropyl)methanol
- (S)-(4-fluorophenyl)(cyclopropyl)methanol
Uniqueness
(S)-(4-bromophenyl)(cyclopropyl)methanol is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. Additionally, the (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer, highlighting the importance of chirality in its applications.
Propiedades
Número CAS |
1372452-76-0 |
|---|---|
Fórmula molecular |
C10H11BrO |
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
(S)-(4-bromophenyl)-cyclopropylmethanol |
InChI |
InChI=1S/C10H11BrO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2/t10-/m0/s1 |
Clave InChI |
PLVQKMYLBFYJHT-JTQLQIEISA-N |
SMILES isomérico |
C1CC1[C@@H](C2=CC=C(C=C2)Br)O |
SMILES canónico |
C1CC1C(C2=CC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Hydroxyphenyl)methyl]piperazin-2-one](/img/structure/B13890402.png)
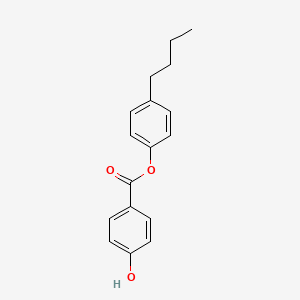

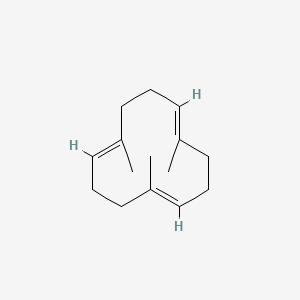
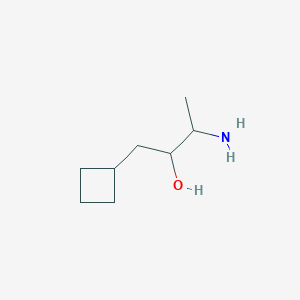
![[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13890433.png)

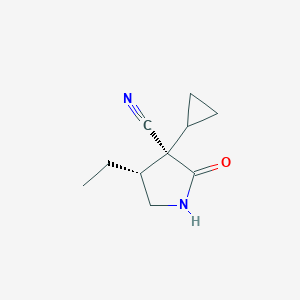
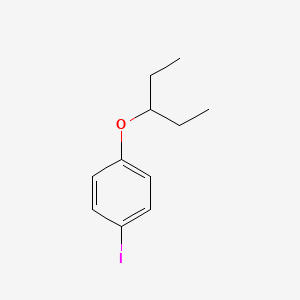
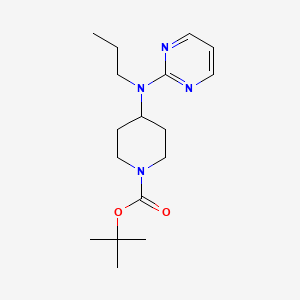

![Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate](/img/structure/B13890460.png)
